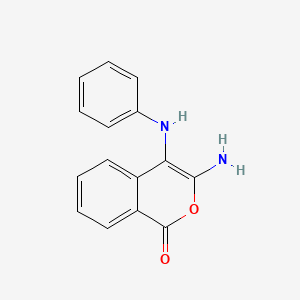
3-Amino-4-(phenylamino)isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(phenylamino)isochromen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-amino-4-(phenylamino)isochromen-1-one exhibit promising anticancer properties. For example, compounds derived from this scaffold have shown efficacy against various cancer cell lines, including leukemia and lung cancer. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study: Antitumor Effects
A study evaluating the effects of this compound derivatives on cancer cells demonstrated IC50 values ranging from 1.65 to 5.51 µM, indicating potent anti-tumor activity against specific types of cancer . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Protein Degradation Mechanism
Targeted Protein Degradation
The compound has been investigated for its role in targeted protein degradation via the ubiquitin-proteasome pathway. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels within cells. Compounds similar to this compound have been designed to bind to E3 ubiquitin ligases, facilitating the selective degradation of misfolded or excess proteins associated with various diseases, including cancer and neurodegenerative disorders .
Research Insights
Recent patents describe the development of small molecules that utilize this mechanism to target specific proteins for degradation, highlighting the potential therapeutic applications of such compounds in treating malignancies and other conditions linked to protein dysregulation .
Synthesis and Derivative Development
The synthesis of this compound derivatives has been explored extensively, leading to a variety of new compounds with enhanced biological activities. The modification of functional groups on the isoquinoline scaffold can significantly influence the pharmacological properties and selectivity of these compounds.
| Derivative | IC50 (µM) | Target Activity |
|---|---|---|
| This compound | 1.65 - 5.51 | Antitumor activity against leukemia and lung cancer cells |
| 3-Amino-4-(4-chlorophenylamino)isochromen-1-one | TBD | Potential E3 ligase binding for protein degradation |
Propiedades
Número CAS |
851320-40-6 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-amino-4-anilinoisochromen-1-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(18)19-14/h1-9,17H,16H2 |
Clave InChI |
MIBDOZLEPQFQNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Sinónimos |
3-amino-4-anilino-1H-isochromen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















